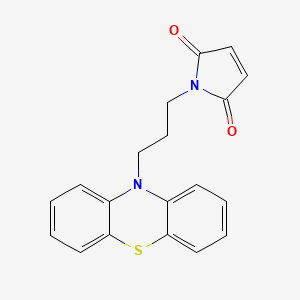
N-Propylmaleimide Phénothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propylmaleimide Phenothiazine is a compound with the molecular formula C19H16N2O2S and a molecular weight of 336.41 g/mol . It is a derivative of phenothiazine, a well-known S, N heterocyclic molecule, which is widely used in various research areas due to its versatile chemical and physical properties .
Applications De Recherche Scientifique
N-Propylmaleimide Phenothiazine has a wide range of applications in scientific research, including:
Méthodes De Préparation
The synthesis of N-Propylmaleimide Phenothiazine involves several steps. One common method includes the synthesis of methoxy-substituted diaryl sulfides, followed by the conversion of methoxy groups to triflates, and a final palladium-catalyzed double N-arylation reaction . This method is versatile and allows for the preparation of various phenothiazine derivatives.
Analyse Des Réactions Chimiques
N-Propylmaleimide Phenothiazine undergoes several types of chemical reactions, including:
Mécanisme D'action
The mechanism of action of N-Propylmaleimide Phenothiazine involves its interaction with various molecular targets and pathways. For instance, phenothiazine derivatives exert their effects by blocking dopaminergic receptors, which is crucial for their antipsychotic activity . Additionally, they impair critical parasite metabolic pathways and limit heme detoxification, making them effective antimalarials .
Comparaison Avec Des Composés Similaires
N-Propylmaleimide Phenothiazine can be compared with other similar compounds, such as:
- N-Methylmaleimide
- N-Phenylmaleimide
- N-Ethylmaleimide
- N-Cyclohexylmaleimide
These compounds share similar structural features but differ in their specific applications and properties. For example, N-Phenylmaleimide is commonly used in polymer chemistry, while N-Ethylmaleimide is known for its biological activities .
Activité Biologique
N-Propylmaleimide phenothiazine is a compound that combines the properties of both maleimide and phenothiazine, leading to a range of biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.
Chemical Structure and Properties
The compound consists of a phenothiazine core linked to a propylmaleimide moiety. The structural characteristics are crucial for its biological activity, particularly its interaction with cellular membranes and various biological targets.
- Phenothiazine Core : Known for its antipsychotic properties, it acts primarily as a dopamine receptor antagonist.
- Maleimide Moiety : Enhances the compound's reactivity and potential for forming covalent bonds with biological macromolecules.
N-Propylmaleimide phenothiazine exhibits several mechanisms contributing to its biological activity:
- Dopamine Receptor Antagonism : The phenothiazine structure allows it to block dopamine receptors, which is fundamental in treating psychiatric disorders .
- Calmodulin Inhibition : The compound inhibits calmodulin (CaM), a calcium-binding messenger protein involved in various cellular processes, thereby affecting signal transduction pathways .
- Protein Kinase C (PKC) Inhibition : It also inhibits PKC, which plays a significant role in cell proliferation and differentiation .
- Reversal of Multidrug Resistance (MDR) : N-Propylmaleimide phenothiazine has been shown to reverse MDR in cancer cells by inhibiting P-glycoprotein (P-gp), a protein that pumps drugs out of cells .
Biological Activities
The compound exhibits a wide range of biological activities:
- Anticancer Activity : N-Propylmaleimide phenothiazine demonstrates anti-proliferative effects on various cancer cell lines. Its ability to induce apoptosis and inhibit cell cycle progression has been documented .
- Antimicrobial Properties : Recent studies indicate that derivatives of phenothiazines possess antibacterial, antifungal, and antiviral activities, suggesting potential applications in infectious diseases .
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it may offer neuroprotective benefits against neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the efficacy of N-Propylmaleimide phenothiazine in various contexts:
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
1-(3-phenothiazin-10-ylpropyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18-10-11-19(23)21(18)13-5-12-20-14-6-1-3-8-16(14)24-17-9-4-2-7-15(17)20/h1-4,6-11H,5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQITQGMLBRGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














